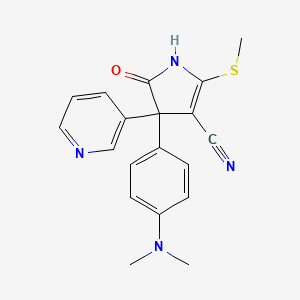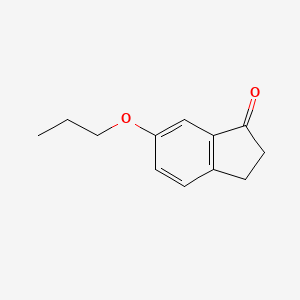
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chloro group at the 4th position, a methoxy group at the 6th position, and a carboxamide group at the 3rd position of the naphthyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide typically involves multiple steps. One common method includes the nitration of a suitable precursor, followed by condensation and cyclization reactions. For instance, starting with 3,4-dimethoxyacetophenone, nitration can yield 2-nitro-4,5-dimethoxyacetophenone. This intermediate can then undergo condensation with N,N-dimethylformamide dimethyl acetal to form a propenyl-one derivative. Subsequent reduction and cyclization yield the desired naphthyridine compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium ethoxide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or interfere with DNA replication, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of key signaling pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-methoxy-2-methylquinoline: This compound shares a similar structure but has a methyl group instead of a carboxamide group.
4-Chloro-6-ethoxy-2-methylquinoline: Similar to the above compound but with an ethoxy group instead of a methoxy group.
2,4-Dichloro-5-nitroquinoline: Contains two chloro groups and a nitro group, differing in substitution pattern.
Uniqueness
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of a carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H8ClN3O2 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-1,5-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C10H8ClN3O2/c1-16-7-3-2-6-9(14-7)8(11)5(4-13-6)10(12)15/h2-4H,1H3,(H2,12,15) |
InChI-Schlüssel |
NPDRGCFSUUAJLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethyl 3-{[3-(ethyloxy)-3-oxopropyl]amino}butanoate](/img/structure/B8579162.png)

